Bromo-dragonfly was first synthesized in the late 1990s and has been associated with various reports of intoxication and adverse effects. It is often encountered in illicit drug markets and can be synthesized in clandestine laboratories. The compound is classified under the category of novel psychoactive substances (NPS), which are unregulated drugs designed to mimic the effects of controlled substances. Its primary classification falls under the category of hallucinogens due to its psychoactive properties.
The synthesis of bromo-dragonfly involves several complex steps, primarily starting from D-alanine. The synthesis can be broken down into two main reactions:
The entire process typically requires specialized laboratory conditions, including controlled temperature and atmosphere (often nitrogen), to achieve optimal yields. The use of reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone for oxidation is crucial in developing the final product .
The synthesis is not trivial; it demands significant expertise in organic chemistry due to the delicate nature of the reactions involved. Many clandestine laboratories may lack the necessary equipment or knowledge to replicate the synthesis accurately, leading to inconsistent product quality and potential safety hazards.
Bromo-dragonfly undergoes various chemical reactions during its synthesis, including:
These reactions require precise control over conditions such as temperature and pH to ensure high yields and purity .
Bromo-dragonfly acts primarily as a serotonin receptor agonist, particularly at the 5-HT_2A receptor sites in the brain. This interaction leads to enhanced serotonergic signaling, contributing to its hallucinogenic effects. Studies have shown that bromo-dragonfly also exhibits strong inhibition of monoamine oxidase A, an enzyme responsible for degrading neurotransmitters like serotonin and dopamine .
The compound's potency stems from its structural similarity to other known hallucinogens, allowing it to effectively mimic their action within neural pathways.
These properties make bromo-dragonfly challenging to work with in both research and illicit contexts .
Bromo-dragonfly has primarily been studied for its pharmacological properties rather than practical applications. Research has focused on understanding its mechanisms of action within the central nervous system, particularly concerning serotonin pathways. Furthermore, it serves as a model compound for studying designer drugs' synthesis and effects on human health.
Due to its potency and potential for misuse, bromo-dragonfly has also been included in discussions surrounding public health policies regarding psychoactive substances .
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: